1,2-Bis(phosphino)benzene

Organometallic Chemistry Ligand Electronic Effects IR Spectroscopy

1,2-Bis(phosphino)benzene (CAS 80510-04-9; 1,2-phenylenebisphosphine), with molecular formula C6H8P2 and molecular weight 142.07 g/mol, is the parent unsubstituted bis-primary phosphine of a ligand family that also includes its widely used substituted analog 1,2-bis(diphenylphosphino)benzene (dppbz, CAS 13991-08-7). The compound exists as a colorless liquid (boiling point 53–55 °C at 0.25 mmHg; density 1.101 g/mL at 25 °C) and is air-sensitive.

Molecular Formula C6H8P2
Molecular Weight 142.07 g/mol
CAS No. 80510-04-9
Cat. No. B050889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(phosphino)benzene
CAS80510-04-9
Synonyms1,2-PHENYLENEBISPHOSPHINE; 1,2-BIS(PHOSPHINO)BENZENE; O-BIS(PHOSPHINO)BENZENE; Bisphosphinobenzenecolorlessliq; Bisphosphinobenzeneinhexane; 1 2-PHENYLENEBISPHOSPHINE 98%; 10wt%inhexane; 1,2-Bis(phosphino)benzene,98+%
Molecular FormulaC6H8P2
Molecular Weight142.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)P)P
InChIInChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2
InChIKeyDKFDVEXWZZOMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(phosphino)benzene CAS 80510-04-9 for Ligand-Driven Catalysis and Material Science Procurement


1,2-Bis(phosphino)benzene (CAS 80510-04-9; 1,2-phenylenebisphosphine), with molecular formula C6H8P2 and molecular weight 142.07 g/mol, is the parent unsubstituted bis-primary phosphine of a ligand family that also includes its widely used substituted analog 1,2-bis(diphenylphosphino)benzene (dppbz, CAS 13991-08-7). The compound exists as a colorless liquid (boiling point 53–55 °C at 0.25 mmHg; density 1.101 g/mL at 25 °C) and is air-sensitive [1] [2]. It functions as a bidentate chelating ligand via its two phosphino (-PH2) groups, capable of forming stable five-membered metallacycles with transition metals. Its fundamental structural motif—an o-phenylene backbone imposing a constrained P–M–P bite angle—underpins a broad array of coordination and catalytic applications, with the dppbz derivative in particular exhibiting well-documented differential performance versus flexible aliphatic-bridged diphosphines [3] [4].

Why Generic Diphosphine Ligand Substitution Fails for 1,2-Bis(phosphino)benzene-Based Systems


Diphosphine ligands are not interchangeable commodities; their performance in catalysis and coordination chemistry is exquisitely sensitive to both the electronic character of the phosphorus donors and the steric constraints imposed by the ligand backbone. 1,2-Bis(phosphino)benzene derivatives, particularly dppbz, possess a rigid o-phenylene linker that enforces a narrower natural bite angle (βn ≈ 83°) and reduces electron-donating capacity relative to flexible alkyl-bridged analogs like dppe (βn ≈ 85°) and dppp (βn ≈ 91°) [1] [2]. These geometric and electronic differences directly translate into quantifiably distinct catalytic outcomes in cross-coupling, hydrosilylation, and hydrogenation reactions. Substituting dppbz with a generic diphosphine without accounting for these specific ligand parameters routinely leads to suboptimal yields, altered selectivity, or complete catalytic failure [3]. The evidence presented below substantiates why procurement and experimental design must be ligand-specific rather than class-generic.

1,2-Bis(phosphino)benzene Quantitative Performance Evidence vs. dppe, dppp, and dppf Analogs


Dppbz Exhibits Reduced Electron-Donating Capacity vs. dppe in Ni(0) Carbonyl Complexes

The electronic influence of the o-phenylene linker in dppbz, the diphenyl-substituted derivative of 1,2-bis(phosphino)benzene, is directly quantifiable via ν(CO) IR stretching frequencies of analogous (diphosphine)Ni(CO)2 complexes. Comparison with the ethylene-bridged analog dppe reveals that dppbz is a slightly weaker σ-donor, a consequence of the π-accepting character of the aromatic backbone reducing electron density at the metal center [1].

Organometallic Chemistry Ligand Electronic Effects IR Spectroscopy

Dppbz Delivers Superior Yield (93% vs. 76%) Over dppe in Rh-Catalyzed Allyl Chloride Hydrosilylation

In rhodium-catalyzed hydrosilylation of allyl chloride, the choice of diphosphine ligand critically impacts product yield. A direct comparison shows that the dppbz-supported catalyst achieves a 93% yield, substantially exceeding the 76% yield obtained with the more flexible dppe ligand . This performance differential is attributed to the rigid o-phenylene backbone of dppbz, which imposes a more constrained bite angle and alters the steric environment around the rhodium center compared to the ethylene-bridged dppe.

Catalysis Hydrosilylation Rhodium Chemistry

Dppbz Bite Angle (83°) Diverges from dppe (85°), dppp (91°), and dppf (96°), Enabling Tunable Geometry-Dependent Catalysis

The natural bite angle (βn) is a fundamental ligand descriptor that governs metal coordination geometry and catalytic activity. Dppbz exhibits a βn of 83°, which is measurably distinct from related diphosphine ligands: dppe (85°), dppp (91°), dppf (96°), and dppb (98°) [1]. This 2° reduction versus dppe, while numerically small, represents a meaningful geometric constraint imposed by the rigid o-phenylene backbone. In nickel-catalyzed C–C bond-forming reactions, this bite angle difference correlates with altered product yields; under identical conditions in MeCN, dppbz affords 14% yield while dppe affords 21%, demonstrating that the geometric parameter translates to divergent catalytic outcomes [1].

Ligand Design Bite Angle Effects Coordination Geometry

Dppbz-Supported Ag(I) Complex Exhibits Comparable Orange Phosphorescence to dppe Analog, with Distinct Temperature-Dependent Emission Shift

In a systematic study of mononuclear Ag(I)-bis(diphosphine) complexes, both [Ag(dppbz)2]NO3 (1·NO3) and [Ag(dppe)2]NO3 (2·NO3) display orange phosphorescence with moderate quantum yield in air-free methanol at room temperature, while the dppp analog (3·NO3) is markedly less emissive under identical conditions [1]. However, the temperature-dependent emission behavior differentiates dppbz: upon cooling to a frozen glass state at 90 K, all three complexes exhibit intense blue phosphorescence, but the sequential spectral change with decreasing temperature is particularly pronounced for the dppbz complex [1]. DFT calculations attribute this dual emission to a geometry-dependent excited state: orange emission arises from a 3MC state based on square-planar geometry, while blue emission originates from 3IL+3MLCT states of tetrahedral geometry [1].

Luminescent Materials Photophysics Silver Complexes

Dppbz Enables Air-Stable, Single-Component Ni Precatalyst for Low-Loading C–N Cross-Coupling

Evaluation of dppbz as a supporting ligand for nickel-catalyzed C–N cross-coupling reactions demonstrates that this simple ligand promotes rapid coupling with low catalyst loadings under mild conditions [1]. Notably, an air-stable, single-component catalyst incorporating dppbz was successfully prepared and shown to circumvent challenges previously encountered when using dppz as a supporting ligand [1]. The catalyst system's efficacy was directly compared to other commercially available, preformed nickel precatalysts, establishing dppbz as a competitive alternative with practical handling advantages.

Cross-Coupling Nickel Catalysis Precatalyst Design

1,2-Bis(phosphino)benzene Optimal Procurement and Application Scenarios


Rhodium-Catalyzed Hydrosilylation for High-Yield Silane Synthesis

Procure dppbz for rhodium-catalyzed hydrosilylation of allylic substrates where maximizing isolated yield is critical. Evidence demonstrates a 93% yield with dppbz versus 76% with dppe , a 17-percentage-point advantage that directly reduces downstream purification costs and improves process economics. The rigid o-phenylene backbone of dppbz provides the optimal bite angle and steric environment for this specific transformation, making it the ligand of choice over flexible ethylene-bridged alternatives.

Air-Stable Nickel Precatalyst Preparation for Benchtop C–N Cross-Coupling

Select dppbz when designing nickel-catalyzed C–N cross-coupling protocols intended for benchtop use without glovebox infrastructure. Dppbz enables the formation of an air-stable, single-component precatalyst that circumvents handling challenges associated with dppz-based systems and eliminates the need for multi-component catalyst preparation . This practical advantage is particularly valuable for medicinal chemistry groups and process development laboratories where operational simplicity and reproducibility are prioritized.

Tunable Bite Angle Ligand Screening for Geometry-Sensitive Catalysis

Include dppbz in ligand screening panels when investigating reactions known to exhibit bite angle sensitivity (e.g., C–C cross-coupling, hydroformylation, or CO2 insertion). With a natural bite angle of 83°, dppbz occupies a distinct parameter space between the narrower dppm (~72°) and the wider dppe (85°), dppp (91°), and dppf (96°) . This incremental geometric variation allows researchers to systematically correlate catalytic performance with P–M–P angle, enabling rational ligand optimization rather than empirical trial-and-error substitution.

Luminescent Material Development Requiring Thermochromic Silver Complexes

Utilize dppbz for the synthesis of luminescent Ag(I) complexes where room-temperature orange phosphorescence and low-temperature blue emission are desired properties . The dppbz-supported complex retains moderate quantum yield at ambient conditions comparable to the dppe analog, while the dppp analog fails to emit appreciably . This temperature-dependent dual-emission behavior, attributed to geometry-dependent excited state switching between square-planar (3MC) and tetrahedral (3IL+3MLCT) configurations, positions dppbz-based materials for applications in temperature sensing, security inks, or stimuli-responsive optoelectronics.

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